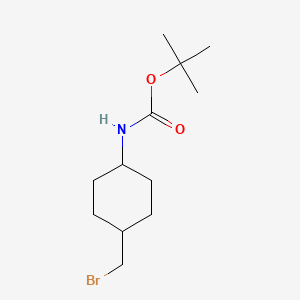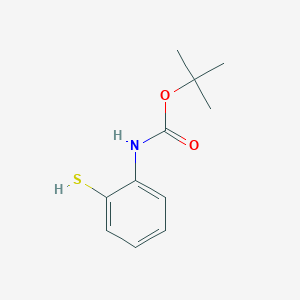
N-BOC-2-Mercaptoanilin
Übersicht
Beschreibung
N-BOC-2-Mercaptoaniline: , also known as tert-butyl (2-mercaptophenyl)carbamate, is a chemical compound with the molecular formula C11H15NO2S. It is characterized by the presence of a mercapto group (-SH) and a tert-butoxycarbonyl (BOC) protecting group attached to an aniline derivative. This compound is commonly used in organic synthesis, particularly in the protection of amine groups during multi-step synthetic processes.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-BOC-2-Mercaptoaniline is widely used in organic synthesis as a protecting group for amines. It allows for selective reactions on other functional groups without interference from the amine group.
Biology and Medicine: In biological research, N-BOC-2-Mercaptoaniline is used in the synthesis of peptide and protein derivatives. It helps in the study of enzyme mechanisms and the development of pharmaceuticals.
Industry: The compound is used in the production of fine chemicals, agrochemicals, and materials science. It serves as an intermediate in the synthesis of various industrial products.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: N-BOC-2-Mercaptoaniline can be synthesized through the reaction of 2-mercaptoaniline with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:
2-Mercaptoaniline+Boc2O→N-BOC-2-Mercaptoaniline
Industrial Production Methods: Industrial production of N-BOC-2-Mercaptoaniline follows similar synthetic routes but may involve larger-scale reactors and optimized conditions to enhance yield and purity. The use of continuous flow reactors and solid-phase catalysts can improve efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: N-BOC-2-Mercaptoaniline can undergo oxidation reactions where the mercapto group is oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to remove the BOC protecting group, yielding 2-mercaptoaniline.
Substitution: The mercapto group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Acidic conditions using trifluoroacetic acid (TFA) or other strong acids.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Disulfides or sulfonic acids.
Reduction: 2-Mercaptoaniline.
Substitution: Various substituted aniline derivatives.
Wirkmechanismus
The mechanism of action of N-BOC-2-Mercaptoaniline primarily involves the protection of amine groups. The BOC group is stable under basic and nucleophilic conditions but can be removed under acidic conditions. This allows for selective deprotection and subsequent reactions on the amine group. The mercapto group can also participate in thiol-disulfide exchange reactions, which are important in biological systems.
Vergleich Mit ähnlichen Verbindungen
N-BOC-2-Aminoethanethiol: Similar structure but with an ethyl linker.
N-BOC-2-Mercaptoethylamine: Similar structure but with an ethylamine linker.
N-BOC-2-Mercaptopropylamine: Similar structure but with a propylamine linker.
Uniqueness: N-BOC-2-Mercaptoaniline is unique due to its aromatic ring structure, which provides additional stability and reactivity compared to its aliphatic counterparts. The presence of the mercapto group allows for versatile chemical modifications, making it a valuable compound in synthetic chemistry.
Eigenschaften
IUPAC Name |
tert-butyl N-(2-sulfanylphenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2S/c1-11(2,3)14-10(13)12-8-6-4-5-7-9(8)15/h4-7,15H,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYRPKHOYQLUMLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC=C1S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


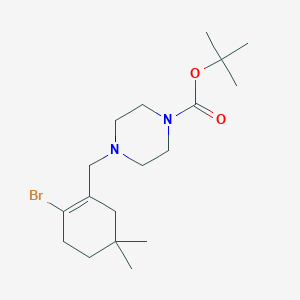
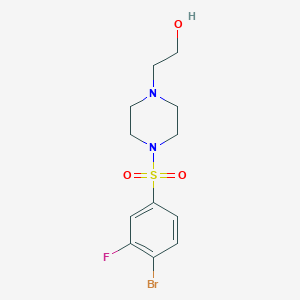

![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride](/img/structure/B1445295.png)
![3-(2-aminoethyl)-1H-imidazo[4,5-b]pyridin-2-one](/img/structure/B1445296.png)
![3-(Trifluoromethyl)-1H-pyrrolo[2,3-B]pyridin-5-amine](/img/structure/B1445299.png)
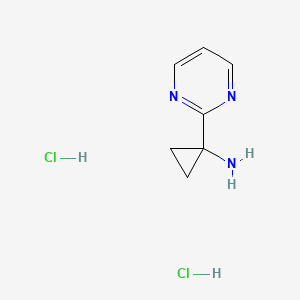
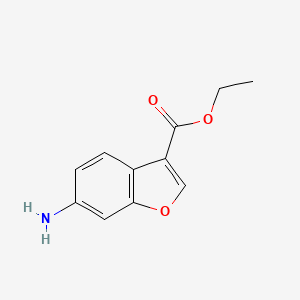

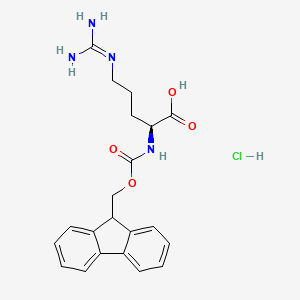


![3-bromo-1-tosyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1445310.png)
